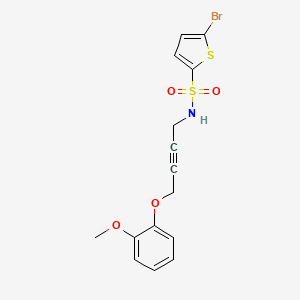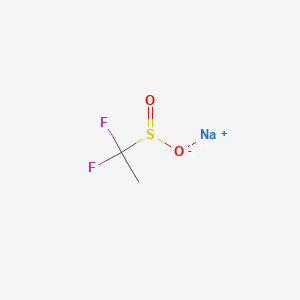
2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNBA belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Diagnostic Tool
A study on the synthesis and optical properties of a related compound, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, highlights its application as a fluorescent probe for β-amyloids. This probe showed high binding affinities toward Aβ(1–40) aggregates in vitro, which can be instrumental in the molecular diagnosis of Alzheimer’s disease. The development of such probes is crucial for early detection and monitoring of Alzheimer’s progression, potentially improving patient outcomes through timely intervention (Fa et al., 2015).
Fluorescent Derivatisation for Biological Assays
Research into 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities, coupled with amino acids, has demonstrated significant potential in creating strongly fluorescent derivatives. These derivatives have shown promise in biological assays due to their strong fluorescence and good quantum yields, presenting a valuable tool for studying biological systems and processes (Frade et al., 2007).
Hydrogen-Bonding Salt Formation
The formation of multi-component hydrogen-bonding salts using 1-methylpiperazine with aromatic carboxylic acids, such as 2,4-dihydroxybenzoic acid and 1,8-naphthalene acid, showcases the role of hydrogen-bond interactions in directing the assembly of complex crystal structures. These studies offer insights into the design and synthesis of novel supramolecular architectures, which have implications for material science and engineering (Yu et al., 2015).
Antifungal and Antibacterial Agents
The synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones, including derivatives with the methylpiperazin group, has revealed potent antifungal and antibacterial activities. Such compounds offer a new avenue for the development of therapeutic agents, addressing the growing concern of antibiotic resistance and the need for new antimicrobial drugs (Tandon et al., 2010).
Serotonin Receptor Research
Arylpiperazide derivatives of 1-naphthylpiperazine, incorporating the methylpiperazin group, have been investigated for their antagonist properties towards 5-HT1B receptors. This research contributes to the understanding of serotonin receptors and the development of drugs targeting psychiatric and neurological disorders (Jorand-Lebrun et al., 1997).
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-8-10-22(11-9-21)17(19(24)25)13-18(23)20-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12,17H,8-11,13H2,1H3,(H,20,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXYZKXROJQPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2565589.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2565590.png)
![2-[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2565591.png)



![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)

![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)

![1-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2565605.png)
![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)

![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)